molecular formula C19H19NOS B12539792 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one CAS No. 828266-42-8

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one

Cat. No.: B12539792
CAS No.: 828266-42-8
M. Wt: 309.4 g/mol
InChI Key: STHUEJSSXJRXMF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a cyclopentyl group attached to an ethanone moiety, which is further linked to a phenothiazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the chloroacetylation of phenothiazine. This process yields 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one, which can then be further reacted with cyclopentyl derivatives to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of phenothiazine derivatives on biological systems.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. Phenothiazine derivatives typically act as antagonists on dopaminergic, serotonergic, and histaminergic receptors. This interaction can lead to a range of effects, including antipsychotic, antiemetic, and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or industrial chemical.

Properties

CAS No.

828266-42-8

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-cyclopentyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C19H19NOS/c21-19(13-14-7-1-2-8-14)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h3-6,9-12,14H,1-2,7-8,13H2

InChI Key

STHUEJSSXJRXMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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